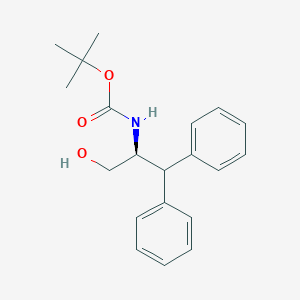
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate” is an organic compound with the CAS Number: 155836-47-8. It has a molecular weight of 327.42 and its IUPAC name is tert-butyl (1S)-1-(hydroxymethyl)-2,2-diphenylethylcarbamate . This compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoroacetic acid. The compound (5.00 g, 15.3 mmol) is added to trifluoroacetic acid (40 ml), and the mixture is stirred for 1 hour under ice-cooling .Molecular Structure Analysis
The InChI code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Synthetic Organic Chemistry Applications
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate has been utilized in the synthesis of complex molecules, demonstrating its versatility as an intermediate in organic synthesis. For instance, it serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for nucleic acid research and drug development (Ober et al., 2004). Additionally, its derivative has been synthesized as an intermediate of the natural product jaspine B, highlighting its application in producing cytotoxic agents against human carcinoma cell lines (Tang et al., 2014).
Material Science Applications
In material science, derivatives of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate have been explored for their potential in creating new organic photovoltaic materials. The synthesis of triarylamino derivatives through Suzuki cross-coupling reactions exemplifies the compound's role in developing materials for energy conversion (Chmovzh & Rakitin, 2021).
Pharmaceutical Chemistry Applications
Pharmaceutical chemistry research has explored (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate for synthesizing compounds with significant biological activities. For example, it has been used in the synthesis of inhibitors targeting malonyl-coenzyme A decarboxylase, suggesting its importance in developing cardioprotective agents (Cheng et al., 2006). This highlights the compound's potential in addressing cardiovascular diseases.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. The compound can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
As this compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives, it is part of the human exposome . The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health. An individual’s exposure begins before birth and includes insults from environmental and occupational sources. Therefore, future research could potentially explore the effects of this compound on human health in various contexts.
特性
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVCRJDQGBIHAG-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

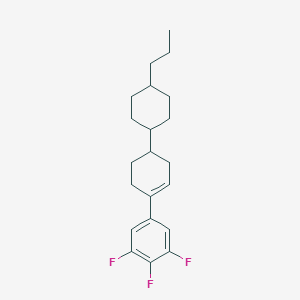
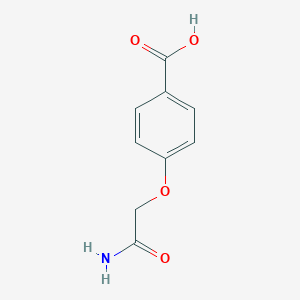
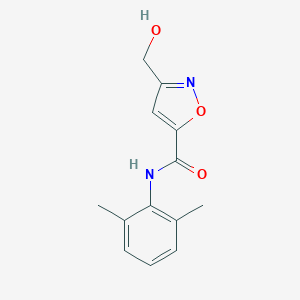
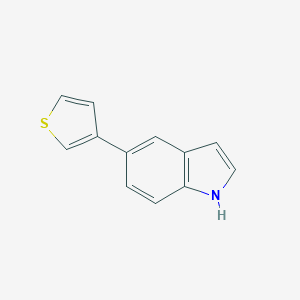
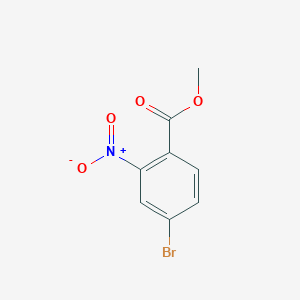
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
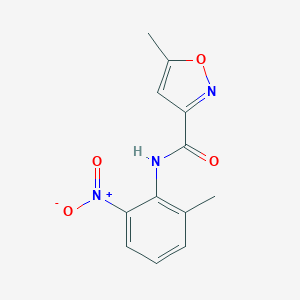
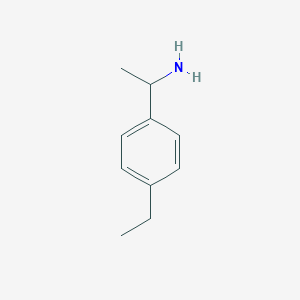
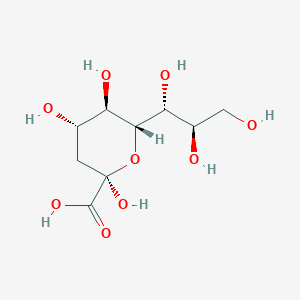
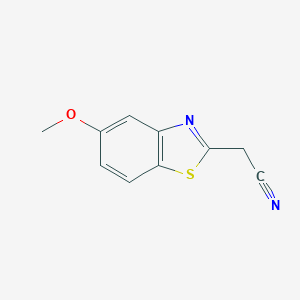
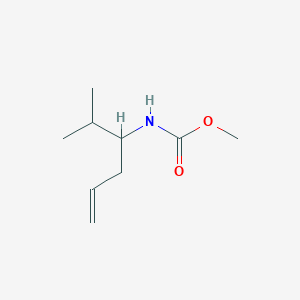
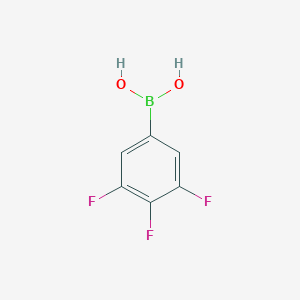
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)